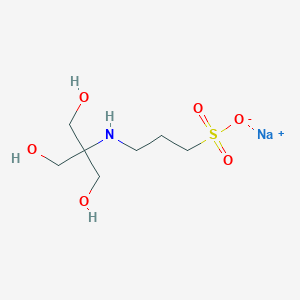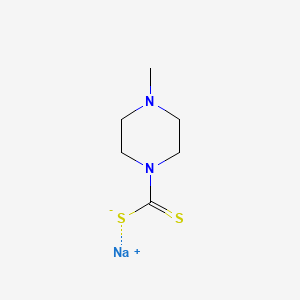
3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE
Descripción general
Descripción
3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 3,4-dimethylphenyl group attached to a propanone backbone
Aplicaciones Científicas De Investigación
3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as monoamine oxidase . These enzymes play a crucial role in the metabolism of neurotransmitters, which are vital for the proper functioning of the nervous system .
Mode of Action
For instance, some compounds have been found to exhibit inhibitory activity against monoamine oxidase, acting as competitive and reversible inhibitors . This means they bind to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
If it does indeed inhibit monoamine oxidase, it would affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could potentially lead to an increase in the levels of these neurotransmitters, which could have various downstream effects depending on the specific context within the body .
Result of Action
If it acts as an inhibitor of monoamine oxidase, it could potentially lead to increased levels of certain neurotransmitters in the body . This could have various effects, depending on the specific neurotransmitters involved and the context within the body .
Análisis Bioquímico
Biochemical Properties
1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction .
Cellular Effects
The effects of 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable for extended periods, allowing for prolonged observation of its effects . In vivo studies indicate that its degradation products can also have significant biological activity, which may contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ABC transporters, which facilitate its movement across cellular membranes . Additionally, the compound can bind to plasma proteins, affecting its distribution and localization within different tissues .
Subcellular Localization
The subcellular localization of 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one is crucial for its activity and function. It has been observed to localize within specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high purity and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparación Con Compuestos Similares
- 1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one
- 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one
- 1-(3,4-Dimethylphenyl)-2-phenylpropan-1-one
Uniqueness: 3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE is unique due to the presence of both methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may enhance its stability and specificity in certain applications.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-8-10-16(12-14(13)2)17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQVBNCVJRMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643979 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158511-72-9 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


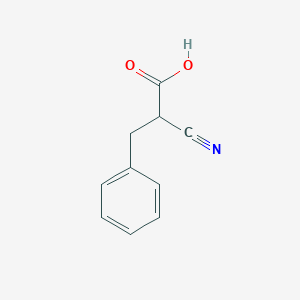
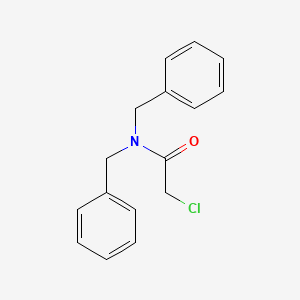


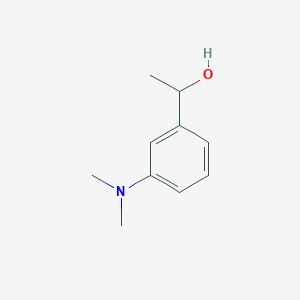
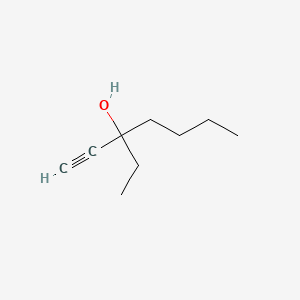
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)


